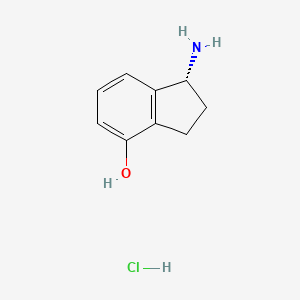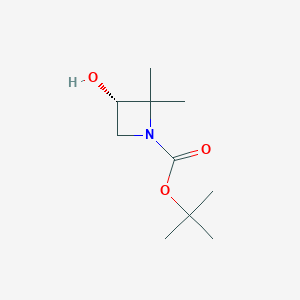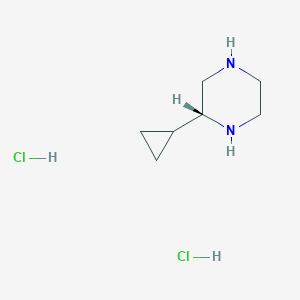
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride, also known as DMPC-t-BuHCl, is a synthetic compound that has become increasingly popular in laboratory experiments due to its versatility and relatively low cost. DMPC-t-BuHCl is a water-soluble, non-toxic chemical that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. This compound is used as a reagent in a variety of processes, ranging from the synthesis of polymers to the production of pharmaceuticals.
作用機序
The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is not fully understood. However, it is believed that this compound acts as a reagent in biochemical processes, and it is thought to be involved in the formation of covalent bonds between molecules. Additionally, it is believed that this compound can serve as a catalyst in the formation of polymers and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride are not well understood. However, it is believed that this compound can affect the metabolism of drugs, as well as the interactions between drugs and their receptors. Additionally, it is thought that this compound can affect the stability of proteins and other molecules, as well as the activity of enzymes.
実験室実験の利点と制限
One of the main advantages of using (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride in laboratory experiments is its low cost and availability. Additionally, this compound is water-soluble and non-toxic, making it safe to use in a variety of experiments. However, one of the main limitations of using this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for the use of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride in laboratory experiments. For example, this compound could be used to study the interactions between drugs and their receptors, as well as the metabolism of drugs. Additionally, it could be used to study the formation of polymers and other molecules, as well as the stability of proteins and other molecules. Finally, it could be used to develop new drugs, as well as to study the activity of enzymes.
合成法
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is synthesized through a process known as carbamoylation. In this process, a carbamate group is formed from the reaction between an amine and an acid chloride. This reaction is typically performed in an aqueous medium, and the resulting product is then reacted with a base, such as sodium hydroxide, to form the desired compound. The resulting product is a white solid that is soluble in water.
科学的研究の応用
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride is a versatile compound that has been used in a variety of scientific research applications. This compound has been used in the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical processes. In addition, it has been used in the study of drug metabolism, drug-receptor interactions, and the development of new drugs.
特性
IUPAC Name |
tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYXFGQGTVQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

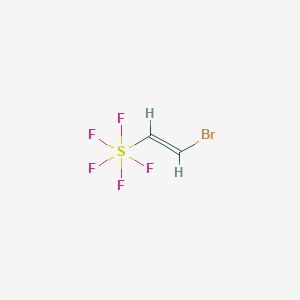
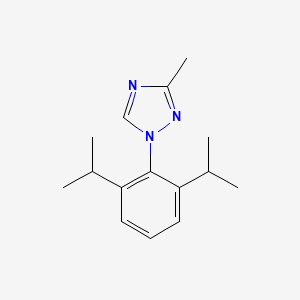
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
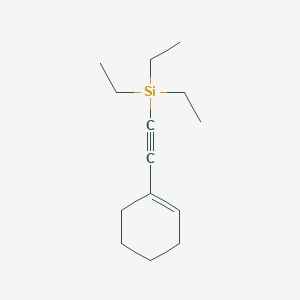
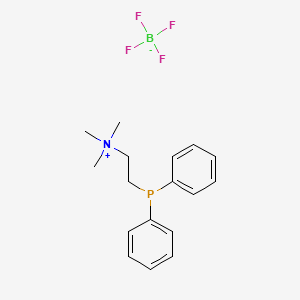

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)

